

Application Notes and Protocols: Supplementing Murashige and Skoog (MS) Medium with Picloram

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Picloram triethylamine salt	
Cat. No.:	B15476889	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murashige and Skoog (MS) medium is a foundational plant tissue culture growth medium.[1][2] [3][4][5] Supplementing this medium with plant growth regulators is crucial for directing the developmental pathway of plant cells. Picloram, a synthetic auxin, is a potent supplement used to induce somatic embryogenesis and callus formation.[6][7] As a systemic herbicide, it functions as a plant growth regulator, mimicking the plant hormone indoleacetic acid to interfere with protein synthesis and promote rapid, abnormal growth leading to cell differentiation or death depending on the concentration and plant species.[8][9] This document provides detailed application notes and protocols for utilizing Picloram-supplemented MS medium in plant tissue culture.

Data Presentation

Table 1: Picloram Concentrations for Callus Induction in Various Plant Species

Plant Species	Explant Source	Picloram Concentrati on	Other Growth Regulators	Key Findings	Reference
Gerbera jamesonii	Leaf	1 mg/L	None	Fastest callus induction (~8 days) and greatest fresh/dry weight compared to NAA and 2,4-D.	[10]
Anredera cordifolia	Stem	1 ppm	0 ppm BAP	Fastest average days to callus formation (6 days) with 100% formation.	[11]
Verbena bipinnatifida	Leaf	2 mg/L	None	Best concentration for degree of callus formation and 48.88% callus induction.	[12]
Zingiber officinale var. rubrum	Leaf Sheath	8 mg/L	None	Highest callogenesis frequency (93.75%) and biomass accumulation (3.68 g).	[13]

Triticum durum	Mature & Immature Embryos	2 mg/L	None	Higher plantlet regeneration rate compared to 2,4-D.	[14]
Phoenix dactylifera L.	Immature Inflorescence	5.0 mg/L	None	Significantly increased callus formation (92.8%) and reduced browning (20.3%).	[15]
Hordeum vulgare L.	Immature Inflorescence	7.5 mg/L	None	Highest callus induction rate (68.7%) in Kral-97 cultivar.	[16]
Musa sp. (Nanicão)	Leaf Sheath Disks	414 μΜ	492 μM 2iP	High concentration needed to induce embryogenic globular calluses.	[17]

Table 2: Picloram Concentrations for Somatic Embryogenesis and Plant Regeneration

Plant Species	Process	Picloram Concentrati on	Other Growth Regulators	Key Findings	Reference
Lycium barbarum L.	Somatic Embryogenes is	1.0 μΜ	10 μМ ВАР	Favorable treatment for somatic embryogenes is.	[18]
Triticum durum	Plant Regeneration	2 mg/L (in induction medium)	None	Higher plantlet regeneration rate from both mature (19.8%) and immature (40.86%) embryo explants compared to 2,4-D.	[14]
Fragaria ananassa	Somatic Embryogenes is	2 mg/L	None	Highest percentage of embryonic calli and number of globular- stage embryos.	[19]
Fragaria ananassa	Somatic Embryogenes is	1 mg/L	None	Highest number of cotyledonary- stage embryos.	[19]

Phoenix dactylifera L.	Somatic Embryogenes is	5 mg/L	1.0 mg/L TDZ	Highest embryogenic rate (75.5%).	[15]
Ananas comosus (Pineapple)	Somatic Embryogenes is	21 μΜ	9 μM Thidiazuron	Best treatment for callus induction leading to somatic embryogenes is.	[20]
Bactris gasipaes (Peach Palm)	Somatic Embryo Development	10 μΜ	None	Used in the development medium for somatic embryos.	[21]
Allium cepa (Onion)	Embryogenic Callus Induction	5.0 mg/L	None	Best for both embryogenic callus induction (85%) and callus diameter (3.8 mm).	[22]

Experimental Protocols Protocol 1: Callus Induction

Protocol 1: Callus Induction from Leaf Explants of Gerbera jamesonii

Objective: To induce organogenic callus from leaf explants.

Materials:

• Young, healthy leaves of Gerbera jamesonii

Methodological & Application

Picloram

• Sucrose
• Agar
Sterile distilled water
• 70% (v/v) Ethanol
• 0.1% (w/v) Mercuric chloride solution
Sterile petri dishes, scalpels, and forceps
• pH meter
• Autoclave

• Explant Preparation:

Procedure:

Laminar flow hood

- Excise young, healthy leaves from a mother plant.
- Wash the leaves under running tap water for 10-15 minutes.

Murashige and Skoog (MS) basal medium with vitamins[1][2][4]

- In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 5-minute wash in 0.1% mercuric chloride solution.
- Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilants.
- Cut the leaves into small sections (approximately 1x1 cm). Horizontally scrape the surface
 of the explants with a sterile scalpel.[10]

- Medium Preparation:
 - Prepare MS basal medium according to the manufacturer's instructions.
 - Add 30 g/L sucrose and dissolve completely.
 - Supplement the medium with 1 mg/L Picloram.[10]
 - Adjust the pH of the medium to $5.7 \pm 0.1.[15]$
 - Add 8 g/L agar and heat until it dissolves completely.
 - Dispense the medium into sterile culture vessels (e.g., petri dishes or test tubes).
 - Autoclave the medium at 121°C and 15 psi for 20 minutes.
- Inoculation and Incubation:
 - Place the prepared leaf explants onto the solidified MS medium supplemented with Picloram.
 - Seal the culture vessels and incubate them in the dark at 24 ± 2°C.[12]
 - Observe the cultures regularly for callus induction. Callus initiation is expected within approximately 8 days.[10]
- · Subculture:
 - Subculture the proliferating calli onto fresh medium every 4-6 weeks.

Protocol 2: Somatic Embryogenesis and Plant Regeneration in Lycium barbarum L.

Objective: To induce somatic embryogenesis from callus and regenerate plantlets.

Materials:

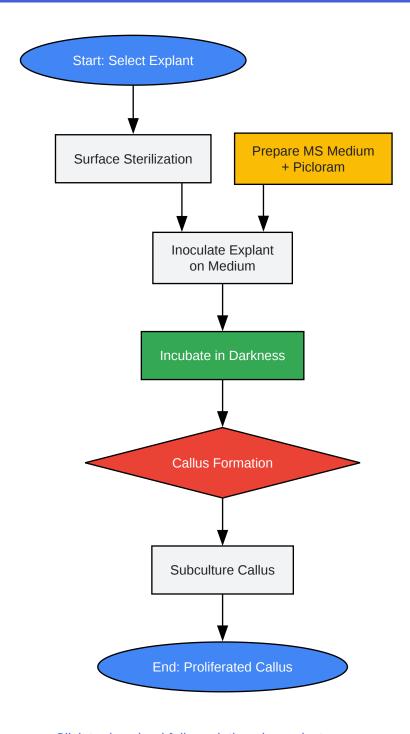
Methodological & Application

- Embryogenic callus of Lycium barbarum L. (induced on MS medium with 1.0 μM Picloram)
 [18]
- · MS basal medium with vitamins
- 6-Benzylaminopurine (BAP)
- Sucrose
- Agar
- · Sterile distilled water
- Culture vessels
- Growth chamber with controlled light and temperature

Procedure:

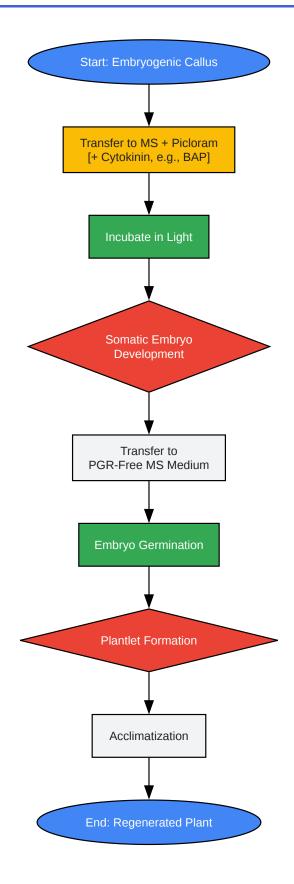
- Somatic Embryo Induction:
 - Prepare MS medium supplemented with 1.0 μM Picloram and 10 μM BAP.[18]
 - Transfer the embryogenic callus to this medium.
 - Incubate the cultures in the light for 6 weeks to allow for the development of somatic embryos at various stages.[18]
- Somatic Embryo Maturation and Germination:
 - Prepare a plant growth regulator-free MS medium.
 - Transfer the calli with developed somatic embryos to the PGR-free medium.[18]
 - Incubate the cultures under a 16-hour photoperiod to promote the maturation and germination of somatic embryos into plantlets.[18]
- Plantlet Development and Acclimatization:

- Once the plantlets have well-developed shoots and roots, carefully remove them from the culture vessel.
- Wash the agar from the roots gently with sterile water.
- Transfer the plantlets to a suitable potting mix in a controlled environment (e.g., a greenhouse) for acclimatization.


Visualizations Signaling Pathways and Workflows

Click to download full resolution via product page

Caption: Simplified signaling pathway of Picloram in a plant cell.



Click to download full resolution via product page

Caption: Experimental workflow for callus induction using Picloram.

Click to download full resolution via product page

Caption: Workflow for somatic embryogenesis and plant regeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MS media (Murashige Skoog) composition and preparation Sharebiology [sharebiology.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. Murashige and Skoog medium Wikipedia [en.wikipedia.org]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Plant Growth Regulators Auxins Picloram Clinisciences [clinisciences.com]
- 7. awiner.com [awiner.com]
- 8. Picloram Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. Picloram-induced enhanced callus-mediated regeneration, acclimatization, and genetic clonality assessment of gerbera PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 12. ajbasweb.com [ajbasweb.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of picloram and 2,4-D on plant regeneration from mature and immature embryos of moroccan durum wheat varieties [kspbtjpb.org]
- 15. ijrti.org [ijrti.org]
- 16. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 17. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 18. Effect of Picloram and Desiccation on the Somatic Embryogenesis of Lycium barbarum L
 PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

- 20. neliti.com [neliti.com]
- 21. Frontiers | Somatic embryogenesis and plant regeneration from transverse thin cell layers of adult peach palm (Bactris gasipaes) lateral offshoots [frontiersin.org]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Supplementing Murashige and Skoog (MS) Medium with Picloram]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15476889#supplementing-murashige-and-skoog-ms-medium-with-picloram]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com